molecular formula C18H13N3O5 B2851943 6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one CAS No. 899946-78-2

6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

Cat. No. B2851943
CAS RN: 899946-78-2
M. Wt: 351.318
InChI Key: HZJKTOQJZFCMKO-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one is a compound that has gained significant attention in scientific research. This compound is commonly known as BDPN and belongs to the class of pyridazinone derivatives. BDPN has been found to possess numerous biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In

Scientific Research Applications

Chemical Synthesis and Derivatives

6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one, as a chemical compound, plays a significant role in the synthesis of various derivatives that possess potential applications in medicinal chemistry and material science. For instance, the work by Ibrahim and Behbehani (2014) demonstrates a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing the versatility of pyridazin-3-one scaffolds in chemical synthesis Ibrahim & Behbehani, 2014. Similarly, Sallam et al. (2021) have synthesized and characterized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, indicating the structural diversity achievable with pyridazine analogs Sallam et al., 2021.

Corrosion Inhibition

Pyridazine derivatives, including those structurally related to 6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one, have been explored for their potential as corrosion inhibitors. Mashuga et al. (2017) investigated the inhibitory effect of pyridazine derivatives on the electrochemical dissolution of mild steel in acidic environments, highlighting their utility in protecting metal surfaces Mashuga, Olasunkanmi, & Ebenso, 2017.

Cardioactive Agents

The pyridazinone scaffold is central to the development of various cardioactive agents. Imran and Abida (2016) reviewed the significance of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety in the context of its role in cardioactive pyridazinone derivatives, which are either in clinical use or under clinical trials, emphasizing the therapeutic potential of such compounds Imran & Abida, 2016.

Antimicrobial Activity

Further extending the utility of pyridazin-3-one derivatives, Alonazy et al. (2009) synthesized a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones and evaluated their antimicrobial activities, though the results were mostly negative, indicating the need for structural optimization to enhance biological activity Alonazy, Al-Hazimi, & Korraa, 2009.

Anticonvulsant Activity

The versatility of pyridazin-3-one derivatives also extends to the potential for anticonvulsant activity. Samanta et al. (2011) synthesized 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and found that some exhibited significant anticonvulsant activity, demonstrating the therapeutic potential of these compounds in neurological disorders Samanta et al., 2011.

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-18-7-5-15(13-4-6-16-17(9-13)26-11-25-16)19-20(18)10-12-2-1-3-14(8-12)21(23)24/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJKTOQJZFCMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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